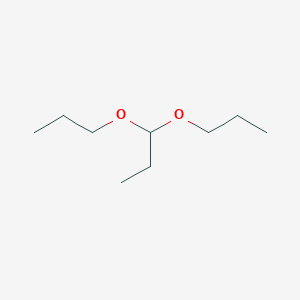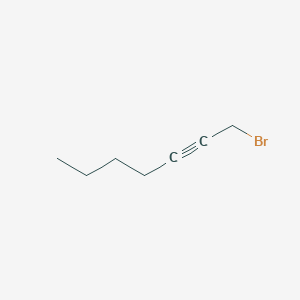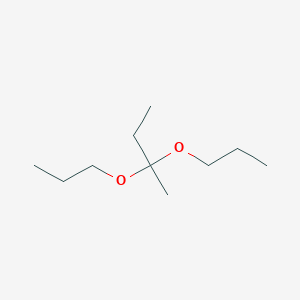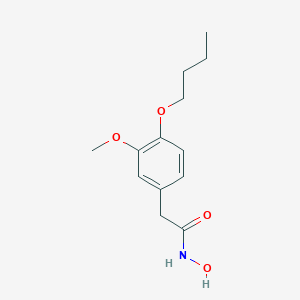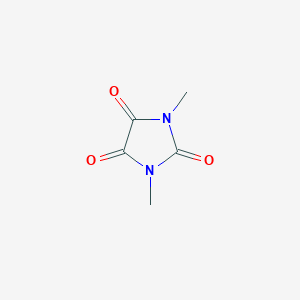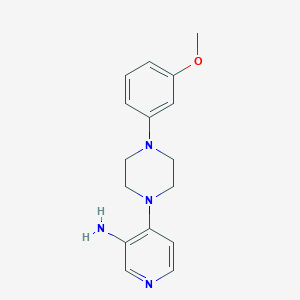
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms. Piperazine has been found to have a wide range of applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- is not fully understood. However, it has been found to interact with various cellular targets such as DNA, RNA, and enzymes. It has also been found to induce apoptosis in cancer cells.
生化学的および生理学的効果
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- in lab experiments include its wide range of applications, its availability, and its relatively low cost. However, its limitations include its potential toxicity and the need for caution when handling it.
将来の方向性
There are several future directions for research on Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)-. These include the development of new synthetic methods for its preparation, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its interactions with cellular targets. In addition, further research is needed to determine its potential toxicity and to develop safe handling procedures for it.
Conclusion:
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- is a chemical compound that has been widely used in scientific research due to its wide range of applications. It has been found to have antibacterial, antifungal, antiviral, and antitumor properties. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds. Further research is needed to fully understand its mechanism of action, its potential toxicity, and its interactions with cellular targets.
合成法
The synthesis of Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- can be achieved through several methods. One of the most common methods involves the reaction of 3-amino-4-pyridinecarboxylic acid with 3-methoxybenzaldehyde in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as ethanol, and the resulting product is purified by recrystallization.
科学的研究の応用
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- has been extensively used in scientific research due to its wide range of applications. It has been found to have antibacterial, antifungal, antiviral, and antitumor properties. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds.
特性
CAS番号 |
16122-19-3 |
|---|---|
製品名 |
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- |
分子式 |
C16H20N4O |
分子量 |
284.36 g/mol |
IUPAC名 |
4-[4-(3-methoxyphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H20N4O/c1-21-14-4-2-3-13(11-14)19-7-9-20(10-8-19)16-5-6-18-12-15(16)17/h2-6,11-12H,7-10,17H2,1H3 |
InChIキー |
KVHBGIVUZMOJRT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
正規SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
その他のCAS番号 |
16122-19-3 |
同義語 |
4-[4-(3-Methoxyphenyl)-1-piperazinyl]-3-pyridinamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



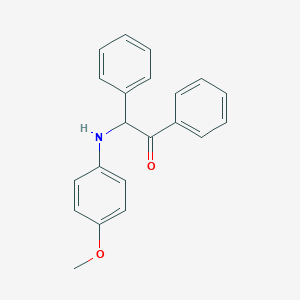
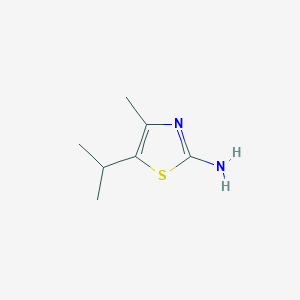
![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)
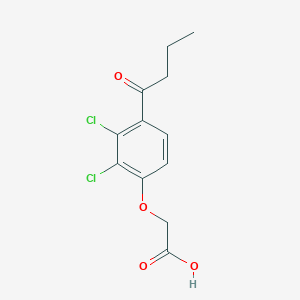
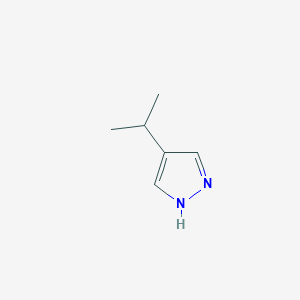
![Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B106980.png)
![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)
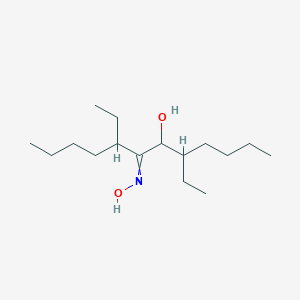
![2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B106984.png)
